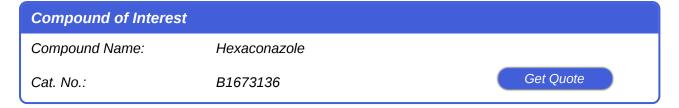


An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Hexaconazole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaconazole is a broad-spectrum systemic fungicide belonging to the triazole class. It is widely utilized in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, thereby disrupting fungal growth.[1][2] The presence of a chiral center in its molecular structure gives rise to stereoisomerism, with the individual enantiomers exhibiting distinct biological activities and toxicological profiles. This guide provides a comprehensive overview of the molecular structure, stereoisomers, and relevant experimental protocols for **hexaconazole**, tailored for a scientific audience.

Molecular Structure

Hexaconazole, with the systematic IUPAC name (\pm)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol, possesses the chemical formula C₁₄H₁₇Cl₂N₃O.[3] The molecule features a tertiary alcohol and a 1,2,4-triazole ring attached to a chiral carbon atom, which is also bonded to a 2,4-dichlorophenyl group and a butyl chain.

Key Structural Features:

 Chiral Center: The carbon atom at the second position of the hexan-2-ol backbone is a stereocenter.



- Triazole Moiety: The 1H-1,2,4-triazol-1-yl group is crucial for its antifungal activity.
- Dichlorophenyl Group: The 2,4-dichlorophenyl ring contributes to the molecule's interaction with the target enzyme.
- Butyl Chain: The alkyl chain influences the lipophilicity of the molecule.

Stereoisomers of Hexaconazole

Due to the single chiral center, **hexaconazole** exists as a pair of enantiomers: (R)-**hexaconazole** and (S)-**hexaconazole**.[1] These enantiomers are non-superimposable mirror
images of each other and are often designated as (+)-**hexaconazole** and (-)-**hexaconazole**,
corresponding to their optical rotation. The commercially available **hexaconazole** is typically a
racemic mixture of these two enantiomers.

It has been demonstrated that the fungicidal activity of the two enantiomers can differ significantly. Generally, the (R)-enantiomer exhibits greater fungicidal activity.[1] This stereoselectivity is also observed in their toxicological effects on non-target organisms.

Racemic Hexaconazole (±)-Hexaconazole Separation

Separation

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Racemization



Diagram of **Hexaconazole** Stereoisomers

Quantitative Data

The physicochemical and biological properties of **hexaconazole** and its enantiomers are summarized in the table below.

Property	Racemic Hexaconazole	(+)- Hexaconazole	(-)- Hexaconazole	Reference(s)
Physicochemical Properties				
Molecular Formula	C14H17Cl2N3O	C14H17Cl2N3O	C14H17Cl2N3O	[3]
Molar Mass (g/mol)	314.21	314.21	314.21	[3]
Melting Point (°C)	111	Not available	Not available	[3]
Water Solubility (mg/L at 20°C)	18	Not available	Not available	[4]
Biological Activity & Toxicity				
EC ₅₀ vs. S. obliquus (96h, mg/L)	0.178	0.355	0.065	[5]
LC ₅₀ vs. C. punctatus (96h, μl/L)	103.27	Not available	Not available	[6]
Half-life in plasma (mice, hours)	Not applicable	3.07	3.71	[4]



Experimental Protocols Synthesis of Chiral Hexaconazole

A method for the preparation of chiral **hexaconazole** has been reported, which involves the following key steps[7][8]:

- Ylide Reaction: 1-(2,4-dichlorophenyl)-1-pentanone is reacted with methylene triphenylphosphine to generate 1-(2,4-dichlorophenyl)-1-pentene.
- Asymmetric Epoxidation: The resulting alkene undergoes an epoxidation reaction in the presence of a transition metal catalyst (e.g., tetraisopropoxy titanium, salen-Mn complex) to yield an optically active epoxide intermediate.
- Ring Opening: The epoxide intermediate is then subjected to a ring-opening reaction with 1,2,4-triazole to produce the desired enantiomer of hexaconazole, for example, (-)hexaconazole.

A general synthesis for racemic **hexaconazole** can be inferred to start with a non-stereoselective epoxidation of 1-(2,4-dichlorophenyl)-1-pentene, followed by the ring-opening with 1,2,4-triazole.

Enantioselective Separation by HPLC

The enantiomers of **hexaconazole** can be effectively separated using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Instrumentation and Conditions:

- HPLC System: Agilent 1260 series or equivalent.[9]
- Chiral Column: Lux® Cellulose-2 (250 mm × 4.6 mm, 5 μm particle size).[9]
- Mobile Phase: Acetonitrile and ultrapure water (70:30, v/v).[9]
- Flow Rate: 0.3 mL/min.[9]
- Column Temperature: 30 °C.[9]





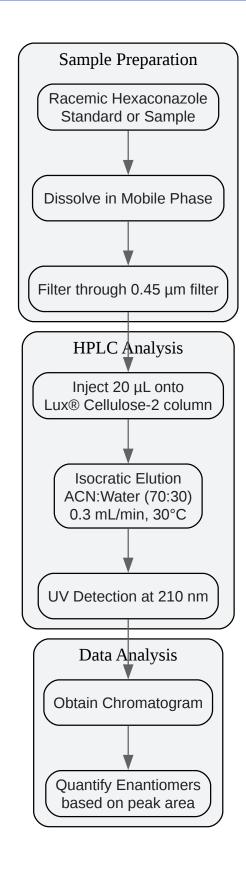


• Injection Volume: 20 μL.[9]

• Detection: UV at 210 nm.[9]

Under these conditions, (+)-hexaconazole is the first enantiomer to elute, followed by (-)-hexaconazole, with complete baseline separation.[9]





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HPLC Workflow for **Hexaconazole** Enantiomer Separation



Conclusion

This technical guide provides a detailed overview of the molecular structure and stereoisomerism of **hexaconazole**. The significant differences in biological activity and toxicity between the (R)- and (S)-enantiomers underscore the importance of stereoselective analysis and, potentially, the use of enantiomerically enriched formulations. The provided experimental protocols for synthesis and separation serve as a valuable resource for researchers in the fields of agrochemicals, environmental science, and drug development.

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